molecular formula C8H9NO4 B2810903 2,5-Dioxopyrrolidin-1-yl cyclopropanecarboxylate CAS No. 70074-39-4

2,5-Dioxopyrrolidin-1-yl cyclopropanecarboxylate

Cat. No.: B2810903
CAS No.: 70074-39-4
M. Wt: 183.163
InChI Key: VTHAFCZYGULLTO-UHFFFAOYSA-N
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Description

2,5-Dioxopyrrolidin-1-yl cyclopropanecarboxylate is a versatile chemical compound with significant potential in various fields, including medical, environmental, and industrial research. This compound is known for its unique properties that make it suitable for drug synthesis, organic chemistry studies, and catalysis investigations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dioxopyrrolidin-1-yl cyclopropanecarboxylate typically involves the reaction of cyclopropanecarboxylic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pH, and solvent purity, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dioxopyrrolidin-1-yl cyclopropanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to alcohols.

    Substitution: The ester group can be substituted with other nucleophiles, leading to the formation of amides or other derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols are used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amides or other ester derivatives.

Scientific Research Applications

2,5-Dioxopyrrolidin-1-yl cyclopropanecarboxylate has a wide range of applications in scientific research:

    Chemistry: Used in organic synthesis as a building block for more complex molecules.

    Biology: Employed in the modification of biomolecules for labeling and imaging studies.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of polymers and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl cyclopropanecarboxylate involves its ability to form stable covalent bonds with nucleophiles. This property makes it useful in bioorthogonal reactions, where it reacts with strained alkenes such as trans-cyclooctene, norbornene, and cyclopropene to yield stable covalent linkages . These reactions are crucial in biological imaging and bioconjugation applications .

Comparison with Similar Compounds

  • Benzylamino tetrazine N-hydroxysuccinimidyl ester
  • 5-Oxo-5-[[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methyl]amino]pentanoic acid 2,5-dioxo-1-pyrrolidinyl ester

Comparison: 2,5-Dioxopyrrolidin-1-yl cyclopropanecarboxylate is unique due to its cyclopropane ring, which imparts additional strain and reactivity compared to similar compounds. This increased reactivity makes it particularly useful in click chemistry and other bioorthogonal reactions .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) cyclopropanecarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c10-6-3-4-7(11)9(6)13-8(12)5-1-2-5/h5H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTHAFCZYGULLTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)ON2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1-Hydroxypyrrolidine-2,5-dione (1.18 g, 10.3 mmol), cyclopropanecarboxylic acid (1.01 ml, 10 mmol), EDC (2.01 g, 10.5 mmol) and Et3N (2.8 mmol, 20 mmol) in DCM were stirred at rt for 5 h before it was partitioned with saturated NH4Cl solution. The organic layer was washed with brine and dried over Na2SO4. After filtration and concentration, 2,5-dioxopyrrolidin-1-yl cyclopropanecarboxylate 24 was isolated and used without further purification.
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1.18 g
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1.01 mL
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2.01 g
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2.8 mmol
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